2-(4-Aminophenoxy)-benzylamine
Description
2-(4-Aminophenoxy)-benzylamine is a benzylamine derivative featuring a benzylamine core (NH₂-CH₂-C₆H₅) substituted at the 2-position of the benzene ring with a 4-aminophenoxy group (–O–C₆H₄–NH₂). This structure combines the aromatic amine (aniline-like) properties of the 4-aminophenoxy moiety with the aliphatic amine characteristics of benzylamine. The compound’s dual functionality may influence its physicochemical properties, reactivity, and biological activity, distinguishing it from simpler benzylamine or aniline derivatives.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-[2-(aminomethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H14N2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9,14-15H2 |
InChI Key |
MNUUKYUJZQWYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Discussion
This compound occupies a unique niche among benzylamine derivatives. Its 4-aminophenoxy group may confer hybrid characteristics of aniline (high reactivity) and benzylamine (structural flexibility). Key findings include:
- Cytotoxicity : Likely intermediate between simple benzylamines and aniline derivatives, though direct data is lacking.
- Enzyme Inhibition: The 4-aminophenoxy moiety shows promise in enhancing interactions with biological targets (e.g., DNA gyrase).
- Synthetic Flexibility: Potential for metal coordination (e.g., Pd) or further functionalization to optimize activity .
Further studies are needed to quantify its activity in cytotoxicity assays, antimicrobial screens, and biochemical applications.
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